Antibacterial Potency of Camaric Acid Against S. aureus and MRSA Relative to Ciprofloxacin
Camaric acid (compound 10) demonstrated antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. Its activity is quantified and directly comparable to the standard antibiotic ciprofloxacin and another triterpenoid from the same study [1].
| Evidence Dimension | In vitro antibacterial activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.74 μM (S. aureus) and 8.09 μM (MRSA) |
| Comparator Or Baseline | Ciprofloxacin (positive control): IC50 = 0.3 μM for both S. aureus and MRSA. Compound 2 (12β,13β-dihydroxyolean-3-oxo-28-oic acid): IC50 = 2.1 μM for both organisms. |
| Quantified Difference | Camaric acid is approximately 29-fold less potent than ciprofloxacin and 4-fold less potent than compound 2 against S. aureus and MRSA. |
| Conditions | Antibacterial assay against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). |
Why This Matters
This provides a clear benchmark for the compound's intrinsic antibacterial potency, allowing users to assess its suitability as a less potent but naturally-derived alternative or as a scaffold for semi-synthetic optimization.
- [1] Abdel Bar FM, et al. Triterpenes from the roots of Lantana montevidensis with antiprotozoal activity. Phytochemistry Letters. 2018;25:76-80. View Source
